m-Nitrobenzamidoxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Nitrobenzamidoxime can be synthesized from 3-nitrobenzonitrile through a reaction with hydroxylamine. The reaction typically involves the following steps:
- Dissolve 3-nitrobenzonitrile in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to a basic level using a base such as sodium hydroxide.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: m-Nitrobenzamidoxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Complexation: this compound can form complexes with metal ions, such as chromium(III), in alkaline solutions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Complexation: Metal salts (e.g., chromium chloride), alkaline conditions (e.g., sodium hydroxide solution).
Major Products:
Reduction: 3-amidoximebenzene.
Substitution: Various substituted benzamidoximes depending on the nucleophile used.
Complexation: Metal complexes such as [Cr(this compound)3].
Scientific Research Applications
m-Nitrobenzamidoxime has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering nitric oxide in vivo.
Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of m-nitrobenzamidoxime involves its ability to donate nitric oxide (NO) upon metabolic activation. The amidoxime group can be oxidized in vivo to release NO, which then interacts with various molecular targets and pathways. NO is known to play a crucial role in vasodilation, neurotransmission, and immune response. The exact molecular targets and pathways depend on the specific biological context and the concentration of NO released.
Comparison with Similar Compounds
4-Nitrobenzamidoxime: Similar structure but with the nitro group in the para position.
2-Nitrobenzamidoxime: Similar structure but with the nitro group in the ortho position.
3-Aminobenzamidoxime: The nitro group is reduced to an amino group.
Uniqueness: m-Nitrobenzamidoxime is unique due to its specific substitution pattern, which affects its reactivity and the types of complexes it can form. The meta position of the nitro group relative to the amidoxime group influences the electronic properties of the compound, making it distinct from its ortho and para analogs.
Properties
IUPAC Name |
N'-hydroxy-3-nitrobenzenecarboximidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIHFKLUPWFUGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5023-94-9 | |
Record name | 3-Nitrobenzamidoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5023-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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